4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide

Description

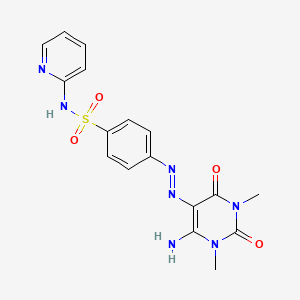

This compound is a structurally complex molecule featuring a pyrimidine core substituted with amino and dimethyl groups at positions 1 and 3, respectively, and a diazenyl (E-configuration) linkage at position 3. The diazenyl group connects to a benzenesulfonamide moiety, which is further functionalized with a pyridin-2-yl substituent.

Properties

CAS No. |

29822-09-1 |

|---|---|

Molecular Formula |

C17H17N7O4S |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C17H17N7O4S/c1-23-15(18)14(16(25)24(2)17(23)26)21-20-11-6-8-12(9-7-11)29(27,28)22-13-5-3-4-10-19-13/h3-10H,18H2,1-2H3,(H,19,22) |

InChI Key |

NATXRYYJPJNDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide typically involves a multi-step process:

Diazotization: The process begins with the diazotization of a primary aromatic amine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as a pyridine derivative, under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Diazotization: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Automated Coupling: Employing automated systems to precisely control the addition of reagents and maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

Oxidation: Formation of sulfonic acids or nitro derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

Dye Chemistry: The compound’s azo group makes it suitable for use in dye chemistry, where it can be used to synthesize various dyes with specific color properties.

Photovoltaic Materials:

Biology and Medicine

Therapeutic Uses: Azo compounds, including this one, have been studied for their potential therapeutic uses, such as antineoplastic, antioxidant, and anti-inflammatory activities.

Industry

Textile Industry: Used in the production of dyes for textiles, providing vibrant and stable colors.

Material Science: Employed in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include:

Electron Transfer: The diazenyl group can facilitate electron transfer processes, making the compound useful in photovoltaic applications.

Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally related molecules, focusing on pyrimidine derivatives, azo-linked sulfonamides, and their biological relevance.

Pyrimidine-Based Analogues

- 6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione (): This analogue shares the 6-amino-1,3-dimethylpyrimidine-2,4-dione core but replaces the diazenyl-benzenesulfonamide group with a benzylideneamino substituent and a methylsulfanyl moiety. Crystallographic studies (e.g., SHELX refinements) highlight planar pyrimidine rings in both compounds, but the benzylideneamino group introduces steric bulk that could hinder binding to hydrophobic enzyme pockets .

- (E)-5-[2-Arylvinyl]pyrimidines (): These derivatives feature a vinyl linkage instead of a diazenyl group, with benzenesulfonamide substituents. However, the diazenyl group in the target compound offers stronger π-π stacking interactions with aromatic residues in biological targets, as observed in docking studies of similar azo compounds .

Sulfonamide-Containing Analogues

- 4-Chloro-2-R1-benzenesulfonamides (): Compounds such as (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides prioritize halogenated aromatic systems. The chlorine substituent increases electronegativity, enhancing interactions with polar amino acids (e.g., serine or lysine). In contrast, the pyridin-2-yl group in the target compound introduces basicity, facilitating pH-dependent solubility and possible protonation in physiological environments .

Azo-Linked Compounds

Azo groups are rare in pyrimidine derivatives but are well-documented in sulfonamide drugs (e.g., sulfasalazine). The (E)-configuration of the diazenyl group in the target compound ensures planarity, optimizing electronic conjugation and stability. This contrasts with (Z)-configured azo compounds, which exhibit reduced thermal stability and photoisomerization tendencies .

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Challenges : The target compound’s diazenyl group requires precise reaction conditions (e.g., low-temperature diazo coupling) to avoid byproducts, contrasting with the Schiff base or Wittig reactions used for analogues .

- Structure-Activity Relationships (SAR) : The pyridin-2-yl sulfonamide moiety may enhance blood-brain barrier penetration compared to bulkier substituents in ’s compounds.

- Lumping Strategy Relevance (): Grouping this compound with other pyrimidine-sulfonamides could streamline pharmacokinetic modeling, though its unique azo linkage necessitates separate reactivity studies.

Biological Activity

The compound 4-((E)-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)-N-pyridin-2-ylbenzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 392.40 g/mol. The structure includes a pyridine ring and a sulfonamide group, which are known to influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- The compound has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies indicate minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal activity has also been reported, with effective inhibition against species like Candida albicans .

- Anticancer Properties

- Anti-inflammatory Effects

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways .

- DNA Interaction : The presence of diazenyl groups may facilitate interactions with DNA, leading to disruptions in replication and transcription processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds or derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.